4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride
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Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential applications in various fields. This compound features a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride can be achieved through several methods. One common approach involves the hydrogenation of pyrazolo[1,5-a]pyrimidines. This method typically requires the use of a hydrogenation catalyst, such as palladium on carbon, under high-pressure hydrogen gas . Another method involves the cyclization of appropriate precursors through 1,3-dipolar cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The hydrogenation method is particularly favored due to its efficiency and the availability of catalysts. Additionally, the cyclization method can be optimized for large-scale production by adjusting reaction conditions such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly as a scaffold for designing drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Similar in structure but with different reactivity and applications.
7-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine: Features an additional oxygen atom, leading to different chemical properties and uses
The uniqueness of this compound lies in its specific structural arrangement, which provides a balance of stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H11Cl2N3 |
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Molecular Weight |
196.07 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-3-7-6-2-4-8-9(6)5-1;;/h2,4,7H,1,3,5H2;2*1H |
InChI Key |
IBFTVVXCDPZNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=NN2C1.Cl.Cl |
Origin of Product |
United States |
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